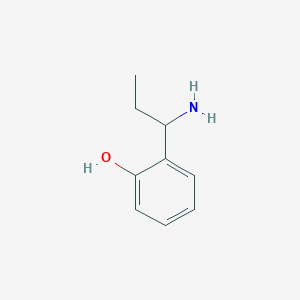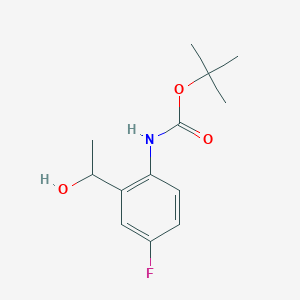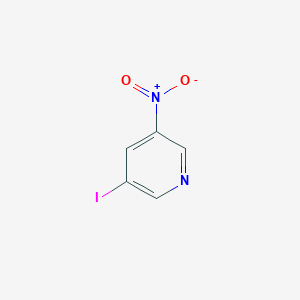
4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that contains chlorine, fluorine, and a p-tolyl group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine typically involves the reaction of 4,6-dichloro-5-fluoropyrimidine with p-tolyl derivatives. One common method includes the use of a chlorinating agent in the presence of a tertiary amine catalyst to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. The process generally involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Chlorinating Agents: Used in the initial synthesis to introduce chlorine atoms.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Tertiary Amines: Act as catalysts in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyrimidines with different functional groups .
Applications De Recherche Scientifique
4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine involves its interaction with specific molecular targets. In pharmaceuticals, it often acts by inhibiting kinase enzymes, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Shares a similar structure but lacks the p-tolyl group.
4,6-Dichloro-2-methylpyrimidine: Another related compound with a methyl group instead of a p-tolyl group.
Uniqueness
4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms along with a p-tolyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C11H7Cl2FN2 |
|---|---|
Poids moléculaire |
257.09 g/mol |
Nom IUPAC |
4,6-dichloro-5-fluoro-2-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H7Cl2FN2/c1-6-2-4-7(5-3-6)11-15-9(12)8(14)10(13)16-11/h2-5H,1H3 |
Clé InChI |
PLUCIEJHBCBUKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)




![(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)

